molecular formula C16H17NO6 B11158216 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11158216
M. Wt: 319.31 g/mol
InChI Key: WLHQCUMEWBFFAT-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure with a propyl group at the 4-position and a glycine moiety attached via an oxyacetyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 7-hydroxy-4-propylcoumarin with glycine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structural features, such as the propyl group at the 4-position and the glycine moiety.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-2-3-10-6-16(21)23-13-7-11(4-5-12(10)13)22-9-14(18)17-8-15(19)20/h4-7H,2-3,8-9H2,1H3,(H,17,18)(H,19,20)

InChI Key

WLHQCUMEWBFFAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O

Origin of Product

United States

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